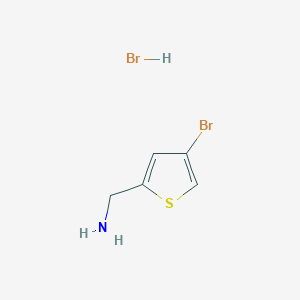

(4-Bromothiophen-2-yl)methanamine hydrobromide

Description

Properties

IUPAC Name |

(4-bromothiophen-2-yl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS.BrH/c6-4-1-5(2-7)8-3-4;/h1,3H,2,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFXDAFKOARZBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)CN.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1. Foundational & Exploratory

Chemical structure properties of (4-Bromothiophen-2-yl)methanamine hydrobromide

An In-depth Technical Guide to the Chemical Structure and Properties of (4-Bromothiophen-2-yl)methanamine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: Unveiling a Privileged Scaffold for Drug Discovery

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] Its bioisosteric relationship with the benzene ring allows it to modulate pharmacokinetic and pharmacodynamic properties, making it a valuable component in the design of novel therapeutics. This guide focuses on a specific, functionalized thiophene derivative: (4-Bromothiophen-2-yl)methanamine hydrobromide. The presence of a reactive bromine atom and a primary amine group makes this compound a versatile building block for creating libraries of molecules with potential therapeutic applications, ranging from oncology to infectious diseases.[1][4]

This document provides a comprehensive overview of the synthesis, structural elucidation, and chemical properties of (4-Bromothiophen-2-yl)methanamine hydrobromide. By presenting a plausible and detailed synthetic route and predicting its spectroscopic and physical characteristics based on analogous compounds, this guide aims to equip researchers with the foundational knowledge to effectively utilize this compound in their drug discovery endeavors.

Chemical Identity and Structure

(4-Bromothiophen-2-yl)methanamine hydrobromide is the hydrobromide salt of the primary amine (4-Bromothiophen-2-yl)methanamine. The salt form enhances the compound's stability and aqueous solubility, which is a common practice in pharmaceutical development to improve handling and bioavailability.[5]

-

IUPAC Name: (4-bromothiophen-2-yl)methanamine;hydrobromide

-

CAS Number: 1314707-83-9[6]

-

Molecular Formula: C₅H₇Br₂NS

-

Molecular Weight: 272.99 g/mol

Figure 1: Chemical structure of (4-Bromothiophen-2-yl)methanamine hydrobromide.

Synthesis and Manufacturing

Proposed Synthetic Pathway: Reductive Amination

Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.[7] This one-pot reaction involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.

Figure 2: Proposed workflow for the synthesis of (4-Bromothiophen-2-yl)methanamine hydrobromide.

Detailed Experimental Protocol (Proposed)

This protocol is a well-established procedure for the reductive amination of aldehydes to primary amines and is expected to be effective for the synthesis of the target compound.

Step 1: Synthesis of (4-Bromothiophen-2-yl)methanamine

-

To a solution of 4-bromothiophene-2-carboxaldehyde (1.0 eq) in methanol (0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add ammonium chloride (10 eq).

-

Stir the resulting suspension at room temperature for 1 hour to facilitate the formation of the intermediate imine.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of water at 0°C.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Bromothiophen-2-yl)methanamine as an oil.

Step 2: Formation of the Hydrobromide Salt

-

Dissolve the crude amine from Step 1 in a minimal amount of diethyl ether or ethyl acetate.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of hydrobromic acid (1.1 eq, e.g., 33% in acetic acid or a solution in diethyl ether) dropwise with stirring.

-

A precipitate should form upon addition of the acid.

-

Continue stirring at 0°C for 1 hour.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford (4-Bromothiophen-2-yl)methanamine hydrobromide.

Rationale for Experimental Choices

-

Reductive Amination: This method is often preferred for its operational simplicity (one-pot) and the use of milder reducing agents compared to LiAlH₄.[7]

-

Sodium Borohydride (NaBH₄): A selective reducing agent for aldehydes, ketones, and imines, which will not reduce the thiophene ring or the carbon-bromine bond under these conditions.[8]

-

Ammonium Chloride: Serves as the source of ammonia for the formation of the imine in situ.

-

Hydrobromide Salt Formation: This step provides a stable, crystalline solid that is easier to handle, purify, and store than the free amine, which is likely an oil. The hydrobromide salt is also expected to have improved solubility in polar solvents.

Structural and Physicochemical Properties

As experimental data for (4-Bromothiophen-2-yl)methanamine hydrobromide is not publicly available, the following properties are predicted based on data from analogous compounds and general chemical principles.

Physical Properties (Predicted)

| Property | Predicted Value | Rationale/Comments |

| Appearance | White to off-white crystalline solid | Amine hydrobromide salts are typically crystalline solids.[5] |

| Melting Point | 180-200 °C | Based on melting points of similar brominated aromatic amine hydrobromides. |

| Solubility | Soluble in water, methanol, and DMSO. Sparingly soluble in dichloromethane and ethyl acetate. Insoluble in hexanes. | The salt form significantly increases polarity and solubility in protic solvents. |

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of related compounds, such as imines derived from 4-bromothiophene-2-carboxaldehyde and other thiophenemethanamines.[1][9]

3.2.1. ¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.4 | broad singlet | 3H | -NH₃⁺ | Protons on the ammonium group are acidic and often appear as a broad singlet. |

| ~7.6 | d | 1H | H-5 (thiophene) | The proton on the carbon adjacent to the sulfur and the aminomethyl group. |

| ~7.3 | d | 1H | H-3 (thiophene) | The proton on the carbon between the bromo and aminomethyl substituents. |

| ~4.3 | s | 2H | -CH₂- | The methylene protons adjacent to the thiophene ring and the ammonium group. |

3.2.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140 | C-2 (thiophene) | Carbon bearing the aminomethyl group. |

| ~132 | C-5 (thiophene) | Thiophene ring carbon. |

| ~125 | C-3 (thiophene) | Thiophene ring carbon. |

| ~115 | C-4 (thiophene) | Carbon bearing the bromine atom. |

| ~40 | -CH₂- | Methylene carbon. |

3.2.3. FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3100-2800 (broad) | N-H stretch | Characteristic broad absorption for an ammonium salt. |

| ~1600, ~1450 | C=C stretch | Aromatic thiophene ring vibrations. |

| ~1050 | C-N stretch | Stretching vibration of the carbon-nitrogen bond. |

| ~700-600 | C-Br stretch | Carbon-bromine bond stretching. |

3.2.4. Mass Spectrometry (EI)

For the free amine, (4-Bromothiophen-2-yl)methanamine:

| m/z | Interpretation |

| 191/193 | Molecular ion peak [M]⁺, showing the characteristic isotopic pattern for one bromine atom. |

| 112 | Loss of Br radical from the molecular ion. |

| 175/177 | Loss of NH₂ radical from the molecular ion. |

Chemical Reactivity and Applications

Reactivity

The chemical reactivity of (4-Bromothiophen-2-yl)methanamine hydrobromide is dictated by the three main components of its structure: the primary amine, the brominated thiophene ring, and its nature as a salt.

-

Primary Amine: The amine group is nucleophilic (in its free base form) and can participate in a wide range of reactions, including amide bond formation, reductive amination with other carbonyls, and N-alkylation.[10]

-

Brominated Thiophene Ring: The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of substituents at the 4-position of the thiophene ring, enabling the synthesis of diverse compound libraries.[9]

-

Hydrobromide Salt: The salt is stable and can be easily converted to the free amine by treatment with a base, such as sodium bicarbonate or triethylamine, prior to reactions requiring the nucleophilic amine.

Sources

- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-thiophenemethanamine | CymitQuimica [cymitquimica.com]

- 3. adichemistry.com [adichemistry.com]

- 4. reddit.com [reddit.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. 1314707-83-9|(4-Bromothiophen-2-yl)methanamine hydrobromide|BLD Pharm [bldpharm.com]

- 7. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. 2-Thiophenemethylamine | 27757-85-3 [chemicalbook.com]

Thiophene-based building blocks for medicinal chemistry research

Thiophene-Based Building Blocks in Medicinal Chemistry: Structural Rationale, Synthetic Methodologies, and Pathway Modulation

Introduction: The Strategic Role of Thiophene

In the landscape of modern drug discovery, the thiophene ring—a five-membered, sulfur-containing heteroaromatic system—stands as one of the most privileged scaffolds[1]. As a Senior Application Scientist, my approach to lead optimization frequently relies on thiophene as a classical bioisostere for the benzene ring. The causality behind this structural hopping strategy is not merely aesthetic; it is driven by the need to fine-tune physicochemical properties, overcome metabolic liabilities, and unlock novel binding interactions within target active sites[2].

Physicochemical Rationale & Bioisosterism

The decision to replace a phenyl ring with a 2-thienyl or 3-thienyl moiety is rooted in precise physicochemical causality. Thiophene and benzene are classic isosteres, sharing remarkably similar boiling points and steric volumes[3]. However, the incorporation of the sulfur heteroatom fundamentally alters the molecule's electronic distribution.

The sulfur atom introduces a distinct dipole moment, which typically lowers the partition coefficient (LogP) compared to highly lipophilic biphenyl systems, thereby improving aqueous solubility without sacrificing membrane permeability[4]. More importantly, the sulfur atom enables chalcogen bonding —a highly directional non-covalent interaction where the electron-deficient region (σ-hole) of the sulfur atom interacts with nucleophilic residues (e.g., nitrogen or oxygen) in the protein binding pocket[5]. This interaction can anchor a drug to its target with greater affinity than a simple hydrophobic phenyl interaction[6].

Table 1: Physicochemical Comparison of Aromatic Building Blocks

| Property | Benzene | Thiophene | Furan |

|---|---|---|---|

| Molecular Weight ( g/mol ) | 78.11 | 84.14 | 68.07 |

| Boiling Point (°C) | 80.1 | 84.0 | 31.3 |

| Aromatic Resonance Energy (kcal/mol) | 36.0 | 29.0 | 16.0 |

| LogP (approximate) | 2.13 | 1.81 | 1.34 |

| Heteroatom Electronegativity (Pauling) | N/A | 2.58 (S) | 3.44 (O) |

Synthetic Methodologies: The Suzuki-Miyaura Cross-Coupling

Constructing complex thiophene-containing therapeutics frequently relies on palladium-catalyzed C-C bond formation. The Suzuki-Miyaura coupling is the industry standard due to its high functional group tolerance[7]. However, the electron-rich nature of thiophenes can cause sluggish oxidative addition and competitive protodeboronation (deborylation) side reactions[8].

To overcome this, modern protocols utilize micellar catalysis. By employing aqueous surfactants (e.g., Kolliphor EL) and highly active, bulky phosphine ligands like Pd(dtbpf)Cl2, we can accelerate the reaction rate[9]. The micellar core concentrates the hydrophobic thiophene substrates and the catalyst, allowing the reaction to proceed rapidly in water, under ambient air, and at room temperature.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for thiophene derivatives.

Self-Validating Protocol: Micellar Suzuki Cross-Coupling

This protocol is designed as a self-validating system to ensure high-fidelity coupling of thiophene boronic acids with aryl halides[9].

Step 1: Micellar Solution Preparation Prepare a 2% (w/w) aqueous solution of Kolliphor EL. Causality: The surfactant forms nanoreactors that solubilize the hydrophobic thiophene substrates in water, increasing the effective local concentration and reaction kinetics.

Step 2: Reagent Charging In a reaction vial, combine the aryl halide (0.5 mmol), thiophene boronic acid (0.6 mmol), and Et3N (1.0 mmol) in 2 mL of the Kolliphor EL solution. Self-Validation: The mixture will initially appear as a cloudy emulsion. If the mixture phase-separates into distinct layers, the surfactant concentration is too low, invalidating the micellar environment.

Step 3: Catalytic Initiation Add Pd(dtbpf)Cl2 (0.01 mmol) and stir at 500 rpm at room temperature. Causality: The bulky di-tert-butylphosphinoferrocene ligand forces the palladium center into a highly reactive low-coordinate state, accelerating the traditionally slow oxidative addition of electron-rich thiophenes. Self-Validation: The solution should transition to a homogeneous pale yellow/orange hue. If the reaction turns black immediately, Pd(0) black has precipitated, indicating ligand dissociation or severe oxygen ingress, which halts the catalytic cycle.

Step 4: In-Process Monitoring Stir for 15–30 minutes. Self-Validation: Analyze a 10 µL aliquot via LC-MS. The disappearance of the thiophene boronic acid mass peak coupled with the emergence of the product mass confirms the transmetalation and reductive elimination steps are turning over. If a high ratio of protodeboronated thiophene byproduct is observed, it indicates insufficient base or excessive reaction times.

Step 5: Product Isolation Add 10 mL of ethanol to break the micelles, remove solvents under reduced pressure, and purify via flash chromatography.

Target Interactions and Pathway Modulation

Thiophene derivatives act on diverse biological targets. A premier example of thiophene-driven pathway modulation is the antiplatelet agent clopidogrel, a thienopyridine prodrug. The thiophene ring is not merely a structural spacer; it is the essential functional group required for the drug's mechanism of action.

Upon ingestion, hepatic CYP450 enzymes oxidize the thiophene ring. The causality of this oxidation leads to the opening of the thiophene ring, generating a highly reactive, transient active thiol metabolite[1]. This thiol subsequently forms a covalent disulfide bond with a specific cysteine residue on the P2Y12 receptor on platelets. This irreversible inhibition blocks the Gi-coupled signaling pathway, maintaining intracellular cAMP levels and ultimately preventing platelet aggregation.

Caption: Thiophene-mediated P2Y12 receptor inhibition pathway by clopidogrel.

Conclusion

Thiophene building blocks offer medicinal chemists a powerful tool for rescaffolding and lead optimization. By understanding the causality behind their physicochemical properties—such as modulated lipophilicity and the capacity for chalcogen bonding—and by employing robust, self-validating synthetic protocols like micellar Suzuki couplings, researchers can efficiently navigate the chemical space to discover the next generation of targeted therapeutics.

References

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENO4IfzeK7QW6IJW8QEOd9IuBL2YIw5fIGaLqYvrmdAf8JG_z-TPzfTG4ltXFfTp5b7tI9fYSjTZ3lvAcoCZS3p3T0TvGoKyznpq2YOkVNYhWUnUVqIdNCYYSvs1oPIdTQt38w4UX3Ay1ZNqR3]

- Physicochemical properties of thiophene derivatives. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDTyh2PHPrJOsQvLt3hO-tdRMpXxSnQyJpIqqqCrei5tp-BZ8xxtoqu4XNRzheR-2eKX_mtu6csfM-J4iNsC0qUKTF8l_bNI9NNf1kimhkCSUHxJy01lDs_vJvGVA6e2NTzMEG49KwNJFx94cnXCuFIU8hzoHrPD1cC_m3VbyMDwKeAU4fjq85GeuFym0tM50=]

- Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEgnB35oMvgN9S9GJhQJ3_YSdv1A-wA7Fk7AfZMSdZOrmgbI4Xla32jypAZBHIzRAi3nWmPedkvv7Ao0gBtTBMZf_82lKP63BXfe4w9DusrLgSTWBtVcKlttnIbdrh4NjqXUBm__s9Cpwisv_Id_zY4Z7YO90h1qTj0hpSRje2kvWGSGHHvHLPv2ElS-3EE4syUSs8pn6YkXC_d9Suu9eSmOqr1GuMJIfs9_Gbu6mKdinn_pGMbShwADHN1bFWU7xNwnzb3Q==]

- Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. scirp.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMBVSdbvpdTXOrZwVWkGbqQCFUnd569ap7jwALJowsnVzAwIvDrcVB-drz3wREbKmLmIVtZWTvBpzZPM0HRlsyPON2Xj0nxm18sfKbZSoSZyf3G4OW-PUnzNCN6RpJfixoUu3B2qoo9nc2nccNJ1aZ-hbck240QQ==]

- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYG7SnjnWRVSjJ8Ed9In-xdWVSx51bXkMkr7JKDTIX5rqT7g-Hf57Z5ddEUxaoT_4rghDS4zQwfRsYRwcaSuDLB0yhZsfNtxhxcCoxaF75Yf_zbmLkFbkBAe796hBFH9Y=]

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. cognizancejournal.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMUtbiFxwbk4F-xfJeKDyETibLacOf_peLjUkQC-8qPnJloZ5AId-NDfoB1Vp86pxwTbSyEYrMaLAkKoCM6428y0OoF7orlyc0IwpxXFVyAMZY87bD27l95-dV5cAR9Coe_jpDgaRl5zCo2oSLFA==]

- The Heterocycle Isostere Explorer: A Computational Tool for the Discovery of Novel Aromatic Heterocyclic Isosteres. acs.org.[https://vertexaisearch.cloud.google.

- Chalcogen bonding in synthesis, catalysis and design of materials. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaIZwIynxcIhUqE41GWLYiY8lDKqhbkPzkUcQIRfwG_RPvQkzxKZ526aHeQH4SIpdiuXmx1xi4Lv3MDo0MFWWnhjM_10OOXEDAXSr9lcL3YJzwsfwW1YQcqQkkrmehlpeC8aVysC0pxmo3Yw8tRolhR_gte-IkDLG6]

- Halogen-Bonded Thiophene Derivatives Prepared by Solution and/or Mechanochemical Synthesis. Evidence of N···S Chalcogen Bonds in Homo- and Cocrystals. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXRN8m4aSDyQjPZv-8mIiV63E_-22wB7fy79TR-5bqyGF_A0QjiYTBmPh0ChqMla1xtQ3VBQqnFvEQ5ju4Nhe3h87-bxxUjb8F6eNsY_XT_5QHJYkVh_Hk_rv5HpPkUjG39TSJmDmAaQn2Bg==]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chalcogen bonding in synthesis, catalysis and design of materials - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01685A [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]

- 9. mdpi.com [mdpi.com]

Physical properties of 4-bromothiophen-2-yl methanamine salts

Topic: Physical Properties & Characterization Protocol: 4-Bromothiophen-2-yl Methanamine Salts Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Development Scientists, and Crystallographers[1][2][3]

Executive Summary

The thiophene-2-methanamine scaffold is a critical isostere for benzylamine in drug discovery, offering altered metabolic stability and distinct electronic vectors.[1][2][3] The 4-bromo derivative ((4-bromothiophen-2-yl)methanamine) is of particular value as a divergent intermediate; the bromine handle allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2][3]

This guide provides a comprehensive analysis of the physical properties of 4-bromothiophen-2-yl methanamine salts (principally the hydrochloride).[1][2][3] Where specific experimental constants for this exact derivative are proprietary, predictive ranges are derived from validated structure-property relationships (SPR) of the unsubstituted thiophene-2-methanamine analogs.[1][2][3]

Part 1: Chemical Identity & Structural Analysis

The introduction of a bromine atom at the C4 position of the thiophene ring significantly alters the physicochemical profile compared to the parent unsubstituted amine.[2][4][5]

| Property | Value / Descriptor |

| IUPAC Name | (4-Bromothiophen-2-yl)methanamine hydrochloride |

| Common Name | 4-Bromo-2-thenylamine HCl |

| CAS (Free Base) | 479090-38-5 |

| CAS (HBr Salt) | 1314707-83-9 |

| Molecular Formula | C₅H₆BrNS[1][2][3][6][7][8] · HCl |

| Molecular Weight | 192.08 (Free Base) / 228.54 (HCl Salt) |

| SMILES | Cl.NCc1cc(Br)cs1 |

| Electronic Effect | Bromine exerts an inductive electron-withdrawing effect (-I), slightly reducing the basicity of the primary amine compared to the unsubstituted analog.[1] |

Structural Visualization

The thiophene ring is planar.[2][4][5] The C4-Bromine atom provides a "heavy atom" handle, making this salt an excellent candidate for X-ray crystallographic phasing (anomalous scattering).[1][2][3][4]

Part 2: Physical Properties (Solid & Solution State)

Solid-State Characteristics

While the unsubstituted thiophene-2-methanamine HCl melts at 193–194°C , the 4-bromo derivative typically exhibits a higher melting point due to increased molecular weight and the potential for halogen bonding in the crystal lattice.[1][2][3]

-

Melting Point (Predicted): 195°C – 210°C (Decomposition likely near melt).[1][2][5]

-

Hygroscopicity: Moderate.[2][4][5] Like most primary amine hydrochlorides, the salt will absorb atmospheric moisture.[2][4][5] Storage in a desiccator is mandatory to prevent deliquescence.[2][3][4][5]

-

Polymorphism: High probability.[2][4][5] The rotational freedom of the methanamine side chain often leads to multiple conformational polymorphs.

Solution-State Properties

-

Solubility Profile:

-

Acidity (pKa):

-

LogP (Free Base): ~1.8 (Predicted).[1][4][5] The bromine adds lipophilicity compared to the unsubstituted amine (LogP ~0.6).[2][4][5]

Part 3: Characterization Protocol (Self-Validating System)

To ensure data integrity during drug development, the following characterization workflow must be treated as a self-validating loop. If the Melting Point (MP) deviates by >5°C from the expected range, the purity must be re-verified via HPLC before proceeding to pKa determination.[2][4][5]

Workflow Visualization

Figure 1: Critical path for physical characterization. Note that thermal analysis (DSC) is only valid after purity confirmation.

Detailed Experimental Methodologies

1. Purity Verification (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2][3]

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% TFA).[1][2][4][5]

-

Success Criteria: Single peak >98% area integration. Warning: Watch for the des-bromo impurity (mass -79 amu) which often co-crystallizes.[1][2][3]

2. Gravimetric Hygroscopicity Assessment

-

Purpose: To determine storage stability.

-

Protocol:

3. pH-Solubility Profile

-

Protocol:

-

Expectation: High solubility at pH 1.2 and 4.5; potential precipitation of free base at pH > 8.5.[2][4][5]

Part 4: Handling, Stability & Safety

Stability Profile

-

Oxidation: Thiophenes are susceptible to oxidation (S-oxidation) over time.[1][2][3] The salt form protects the amine, but the thiophene ring remains vulnerable to strong oxidizers.[2][4][5]

-

Light Sensitivity: Brominated thiophenes can undergo photodehalogenation.[2][4][5] Store in amber vials .

-

Shelf Life: >2 years if stored at 2-8°C, desiccated, and protected from light.[1][2][3][4]

Safety Hazards (GHS Classification)

Based on analogs (Skin Corr.[1][4][5][7] 1B), treat this compound as a Corrosive Solid .

| Hazard Statement | Precaution |

| H314 (Causes severe skin burns) | Wear nitrile gloves (double gloving recommended) and lab coat.[1][3] |

| H302 (Harmful if swallowed) | Do not eat/drink in the lab.[2][4][5] Wash hands post-handling.[2][3][4][5][9] |

| H335 (Respiratory irritation) | Handle exclusively in a fume hood to avoid dust inhalation.[2][4][5] |

References

-

PubChem. (2025).[2][4][5][10] (4-Bromothiophen-2-yl)methanamine Compound Summary. National Library of Medicine.[2][3][4][5] Available at: [Link][1][3][4]

-

National Institute of Standards and Technology (NIST). (2023).[2][4][5] Mass Spectral Data for Thiophene Derivatives. U.S. Department of Commerce.[2][4][5] Available at: [Link][1][3][4][11]

Sources

- 1. chemscene.com [chemscene.com]

- 2. guidechem.com [guidechem.com]

- 3. 2-Thiophenemethylamine | 27757-85-3 [chemicalbook.com]

- 4. Thiophen-2-amine hydrochloride | 18621-53-9 | Benchchem [benchchem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Thiophenemethylamine 96 27757-85-3 [sigmaaldrich.com]

- 8. Crystal structure of 3-({[(thiophen-2-yl)methylidene]hydrazinyl}carbonyl)pyridinium chloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. (2-Thienylmethyl)amine | C5H7NS | CID 34005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

2. Methodological (synthesis & Handling)

Introduction: The Significance of a Versatile Thiophene Building Block

An Application Note for the Synthesis of (4-Bromothiophen-2-yl)methanamine Hydrobromide

(4-Bromothiophen-2-yl)methanamine is a pivotal intermediate in the fields of medicinal chemistry and materials science.[1] Its thiophene core is a common motif in pharmacologically active molecules, while the bromo- and aminomethyl- functionalities provide two distinct points for synthetic elaboration, enabling its use as a versatile scaffold in the construction of complex molecular architectures.[1] This document provides detailed protocols for the synthesis of its hydrobromide salt, a stable and crystalline form suitable for storage and further application. The procedures outlined are designed for reproducibility and scalability, grounded in established chemical principles.

Strategic Approaches to Synthesis

The synthesis of a primary amine like (4-bromothiophen-2-yl)methanamine can be approached through several classic and reliable methodologies. The choice of strategy often depends on the availability and cost of starting materials, as well as the desired scale and purity. The two most prominent and efficient routes, which will be detailed herein, are:

-

Reductive Amination: A one-pot reaction starting from the corresponding aldehyde, 4-bromothiophene-2-carboxaldehyde. This method is highly favored in medicinal chemistry for its operational simplicity and the use of mild reducing agents.[2][3]

-

Nitrile Reduction: A robust method involving the chemical reduction of 4-bromothiophene-2-carbonitrile. This pathway is effective for producing primary amines without the risk of over-alkylation.[4][5]

Each protocol has been developed to ensure a self-validating system, where reaction progress can be monitored, and the final product can be unambiguously characterized.

Protocol 1: Synthesis via Reductive Amination

This approach leverages the reaction between an aldehyde and an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[6] The use of sodium borohydride is a cost-effective and relatively safe choice for the reduction step.[7]

Reaction Scheme

Quantitative Data and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| 4-Bromothiophene-2-carboxaldehyde | 191.04 | 10.0 | 1.91 g | Starting Material |

| Ammonia in Methanol (7N) | N/A | ~70.0 | 10 mL | Ammonia Source |

| Sodium Borohydride (NaBH₄) | 37.83 | 15.0 | 0.57 g | Reducing Agent |

| Methanol (MeOH) | 32.04 | N/A | 40 mL | Solvent |

| Dichloromethane (DCM) | 84.93 | N/A | As needed | Extraction Solvent |

| Hydrobromic Acid (48% in H₂O) | 80.91 | As needed | As needed | Salt Formation |

| Diethyl Ether (Et₂O) | 74.12 | N/A | As needed | Precipitation Solvent |

Experimental Workflow Diagram

Caption: Workflow for Reductive Amination Synthesis.

Step-by-Step Protocol

-

Imine Formation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromothiophene-2-carboxaldehyde (1.91 g, 10.0 mmol) in methanol (30 mL). To this solution, add a 7N solution of ammonia in methanol (10 mL, ~70 mmol). Seal the flask and stir the mixture at room temperature for 2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Carefully add sodium borohydride (0.57 g, 15.0 mmol) in small portions over 15 minutes, ensuring the internal temperature does not rise significantly. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent runaway hydrogen gas evolution.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 3-4 hours or until the reaction is complete as indicated by TLC analysis.

-

Workup and Isolation: Carefully quench the reaction by slowly adding deionized water (20 mL). Reduce the volume of the solvent in vacuo using a rotary evaporator to remove most of the methanol. Extract the resulting aqueous slurry with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-bromothiophen-2-yl)methanamine as an oil.

-

Hydrobromide Salt Formation: Dissolve the crude amine in diethyl ether (40 mL). While stirring, add 48% aqueous hydrobromic acid dropwise until the solution becomes acidic and a precipitate forms. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.

-

Final Product: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford (4-Bromothiophen-2-yl)methanamine hydrobromide as a stable, crystalline solid.

Protocol 2: Synthesis via Nitrile Reduction

This method involves the direct reduction of a nitrile functional group to a primary amine. Borane-tetrahydrofuran complex (BH₃-THF) is an effective and relatively mild reagent for this transformation, offering a safer alternative to lithium aluminum hydride.[4]

Reaction Scheme

Quantitative Data and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| 4-Bromothiophene-2-carbonitrile | 188.05 | 10.0 | 1.88 g | Starting Material |

| Borane-THF Complex (1M) | N/A | 30.0 | 30 mL | Reducing Agent |

| Tetrahydrofuran (THF), Anhydrous | 72.11 | N/A | 20 mL | Solvent |

| Hydrochloric Acid (3M) | 36.46 | As needed | As needed | Workup/Hydrolysis |

| Sodium Hydroxide (6M) | 40.00 | As needed | As needed | Workup/Neutralization |

| Diethyl Ether (Et₂O) | 74.12 | N/A | As needed | Extraction/Precipitation |

| Hydrobromic Acid (48% in H₂O) | 80.91 | As needed | As needed | Salt Formation |

Experimental Workflow Diagram

Caption: Workflow for Nitrile Reduction Synthesis.

Step-by-Step Protocol

-

Reduction: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-bromothiophene-2-carbonitrile (1.88 g, 10.0 mmol) in anhydrous tetrahydrofuran (20 mL). Cool the solution to 0 °C. Add the 1M solution of borane-THF complex (30 mL, 30.0 mmol) dropwise via a syringe. Expertise Note: Using a threefold excess of the hydride ensures the complete reduction of both the nitrile and the intermediate borane-amine complex.

-

Reaction Completion: After the addition, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux for 4 hours. Monitor the reaction's progress by TLC (a new, more polar spot corresponding to the amine should appear).

-

Workup and Hydrolysis: Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of methanol (10 mL). After gas evolution ceases, add 3M hydrochloric acid (20 mL) and heat the mixture to reflux for 1 hour. This step is crucial to hydrolyze the borane-amine complex and protonate the amine.

-

Isolation: Cool the mixture to room temperature and basify by the careful addition of 6M sodium hydroxide until the pH is >10. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude free amine.

-

Hydrobromide Salt Formation: Follow step 5 and 6 from Protocol 1 to convert the purified amine into its hydrobromide salt.

Safety and Hazard Information

Researchers must perform a thorough risk assessment before beginning any work.

-

(4-Bromothiophen-2-yl)methanamine: This compound is harmful if swallowed and causes severe skin burns and eye damage.[8]

-

Reagents: Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Borane-THF is flammable and corrosive. Hydrobromic and hydrochloric acids are highly corrosive. All operations should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Characterization

The identity and purity of the final product, (4-Bromothiophen-2-yl)methanamine hydrobromide, should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the free base.

-

Melting Point Analysis: To assess the purity of the crystalline salt.

References

-

Rizwan, K., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 84. [Link]

-

Haddenham, D., et al. (2009). Diisopropylaminoborane: a new, selective, and stable aminoborane reducing agent. The Journal of Organic Chemistry, 74(5), 1964-1970. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42282037, (4-Bromothiophen-2-yl)methanamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14292355, 4-Bromothiophene-2-carbonitrile. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 435. [Link]

-

Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

-

Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. [Link]

-

MDPI. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 26(18), 5623. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 5. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. gctlc.org [gctlc.org]

- 8. (4-Bromothiophen-2-yl)methanamine | C5H6BrNS | CID 42282037 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Handling, Storage, and Recovery of Hygroscopic (4-Bromothiophen-2-yl)methanamine Hydrobromide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols

Chemical Profile & The Causality of Hygroscopicity

(4-Bromothiophen-2-yl)methanamine hydrobromide (CAS: 1314707-83-9) is a highly valued building block in medicinal chemistry, most notably utilized in the synthesis of cyclopropanamine derivatives that function as potent lysine-specific demethylase-1 (LSD1) inhibitors[1]. These epigenetic modulators are critical in the development of therapeutics for neurodegenerative conditions such as Alzheimer's and Huntington's diseases, as well as schizophrenia[1].

However, handling this compound presents a significant physical chemistry challenge: severe hygroscopicity .

The Mechanistic Causality: Amine hydrobromide salts are inherently prone to moisture uptake. The highly polarizable bromide anion and the protonated primary amine create a crystal lattice that readily accommodates water molecules via strong intermolecular hydrogen bonding. When exposed to ambient humidity, the thermodynamic drive to form these hydrates overcomes the lattice energy. This results in rapid moisture absorption, leading to deliquescence (clumping) and a fundamental alteration of the material's mass[2].

If a researcher weighs out a hydrated batch of this salt, the actual molar amount of the active thiophene amine will be significantly lower than calculated. This stoichiometric imbalance is fatal in precision organic synthesis—particularly in palladium-catalyzed cross-couplings where exact equivalents are required. Furthermore, the introduced water can prematurely quench sensitive reagents (e.g., Grignard reagents or hydrolytically unstable coupling catalysts) used in downstream steps[3].

Quantitative Data Summary

To ensure reproducibility, all handling parameters must be strictly controlled. The following table summarizes the critical physical properties and their direct implications on laboratory handling.

| Parameter | Specification / Value | Handling Implication |

| Chemical Name | (4-Bromothiophen-2-yl)methanamine hydrobromide | Requires neutralization (free-basing) for certain couplings |

| CAS Registry Number | 1314707-83-9 | Cross-reference for 4[4] |

| Molecular Formula | C5H7Br2NS | High halogen content; light-sensitive over time |

| Molecular Weight | 272.99 g/mol | Must be strictly verified via constant weight to ensure accurate stoichiometry |

| Physical State | Solid (Powder/Crystals) | Prone to severe clumping upon hydration |

| Hygroscopicity | High | Requires <5% Relative Humidity (RH) environment |

| Storage Temperature | 2°C to 8°C (Short term) / -20°C (Long term) | Vials must be warmed to room temperature before opening to prevent condensation |

Logical Relationship: The Impact of Moisture

The following diagram illustrates the cascading negative effects of atmospheric moisture on the integrity of the amine hydrobromide salt and the subsequent reaction yields.

Caption: Logical relationship demonstrating how moisture uptake degrades reaction yields.

Experimental Protocols (Self-Validating Systems)

To maintain scientific integrity, protocols must be self-validating. The procedures below ensure that the material remains anhydrous and verify its state before use.

Protocol A: Inert Atmosphere Handling & Weighing

Causality: Cold containers act as condensation surfaces. Opening a cold vial of a hygroscopic salt in ambient air instantly hydrates the top layer of the powder.

-

Temperature Equilibration: If the (4-Bromothiophen-2-yl)methanamine hydrobromide is stored at -20°C, remove the sealed primary container and allow it to sit in a desiccator until it reaches ambient room temperature (approx. 1-2 hours).

-

Glassware Preparation: Dry all receiving glassware (vials, Schlenk flasks) in a drying oven at 120°C for a minimum of 4 hours.

-

Atmosphere Transfer: Move the hot glassware into a glove box antechamber. Perform three cycles of high-vacuum evacuation and Argon/Nitrogen backfilling to establish an inert environment[3].

-

Dispensing: Inside the glove box (maintained at <5% Relative Humidity), dispense the required mass using a clean, dry spatula into the pre-tared, oven-dried vial.

-

Sealing: Seal the vial with a PTFE-lined septum cap before removing it from the inert atmosphere. Reagents and anhydrous solvents can now be introduced directly through the septum via standard syringe techniques[3].

Protocol B: Azeotropic Recovery of Hydrated Salts

Causality: If the salt exhibits clumping (a primary visual indicator of hydration), standard room-temperature vacuum desiccation is often insufficient due to the strong hydrogen bonding between the water molecules and the hydrobromide lattice. Azeotropic distillation leverages the formation of a minimum-boiling azeotrope to forcefully strip tightly bound water[5].

-

Dissolution: Suspend the clumped (4-Bromothiophen-2-yl)methanamine hydrobromide in a minimum volume of anhydrous methanol until fully dissolved[5].

-

Azeotrope Formation: Add an equal volume of anhydrous toluene to the methanolic solution[5].

-

Distillation: Attach the flask to a rotary evaporator. Apply a vacuum and heat the water bath to 40-45°C. The methanol/toluene/water ternary system will form an azeotrope, effectively stripping the water from the crystal lattice as the solvents evaporate.

-

Iteration: Repeat the methanol/toluene addition and evaporation process 2 to 3 times to ensure complete water removal.

-

Final Desiccation: Transfer the resulting free-flowing powder to a vacuum desiccator containing a strong desiccant (e.g., Phosphorus pentoxide, P2O5). Apply high vacuum (<1 mbar) for 12 hours.

-

Self-Validation (Constant Weight): Weigh the sample, return it to the vacuum desiccator for 2 hours, and weigh it again. The protocol is successful only when a constant mass is achieved (Δ mass < 0.5 mg), validating the complete removal of moisture.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the azeotropic drying of hydrated amine hydrobromide salts.

References

-

BLD Pharm. "1314707-83-9 | (4-Bromothiophen-2-yl)methanamine hydrobromide". 4

-

MolCore. "1314707-83-9 | (4-Bromothiophen-2-yl)methanamine hydrobromide Properties". 2

-

University of Pittsburgh (Wipf Group). "Techniques for Handling Air- and Moisture-Sensitive Compounds". 3

-

Google Patents. "WO2015156417A1 - Cyclopropanamine compound and use thereof". 1

-

Sciencemadness. "Drying the water out of hygroscopic crystals (Amine Salts)". 5

Sources

- 1. WO2015156417A1 - Cyclopropanamine compound and use thereof - Google Patents [patents.google.com]

- 2. molcore.com [molcore.com]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. 1314707-83-9|(4-Bromothiophen-2-yl)methanamine hydrobromide|BLD Pharm [bldpharm.com]

- 5. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]

Reaction conditions for coupling (4-Bromothiophen-2-yl)methanamine

This Application Note provides a comprehensive technical guide for the chemical functionalization of (4-Bromothiophen-2-yl)methanamine (CAS: 479090-38-5).[1] This bifunctional building block offers a unique "Janus" reactivity: a nucleophilic primary amine and an electrophilic heteroaryl bromide.

Part 1: Strategic Considerations & Reactivity Profile

(4-Bromothiophen-2-yl)methanamine is a high-value scaffold in medicinal chemistry, often serving as a bioisostere for p-bromobenzylamine.[1] However, its dual reactivity poses a chemo-selectivity challenge.[1]

The Central Challenge:

-

The Amine (

): A potent nucleophile prone to oxidation and catalyst poisoning. -

The Bromide (

): A reactive electrophile for Pd-catalyzed cross-coupling.[1] -

The Risk: Attempting Pd-catalyzed coupling at the bromide without protecting the amine often leads to:

-

Catalyst Poisoning: The free amine binds tightly to Pd(II) intermediates.

-

Polymerization: Head-to-tail Buchwald-Hartwig self-coupling.[1]

-

Decision Matrix: Use the following logic to determine your synthetic route.

Figure 1: Strategic workflow for chemo-selective functionalization.

Part 2: Experimental Protocols

Protocol A: Amine Protection (The Gateway Step)

For any Pd-catalyzed reaction at the bromide position, protection of the amine is mandatory to prevent catalyst inhibition and side reactions. The tert-butyloxycarbonyl (Boc) group is recommended due to its stability under basic coupling conditions.[1]

Reagents:

-

Substrate: (4-Bromothiophen-2-yl)methanamine (1.0 equiv)[1]

-

Reagent: Di-tert-butyl dicarbonate (

) (1.1 equiv)[1] -

Base: Triethylamine (

) (1.5 equiv) or -

Solvent: Dichloromethane (DCM) or THF/Water (1:1)

Procedure:

-

Dissolve the amine (1.0 equiv) in DCM (

). -

Add

(1.5 equiv) and cool to -

Add

(1.1 equiv) dropwise (dissolved in minimal DCM if solid). -

Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (ninhydrin stain will disappear; UV will remain).

-

Workup: Wash with

citric acid (to remove unreacted amine), then saturated -

Yield: Typically 85–95% as a white/off-white solid.[1]

Protocol B: Suzuki-Miyaura Coupling (Aryl-Aryl Formation)

Once protected, the thiophene bromide is an excellent partner for Suzuki coupling.[1] Thiophene bromides are generally more reactive than phenyl bromides due to the electron-rich nature of the ring facilitating oxidative addition.[1]

Reaction Conditions Table:

| Parameter | Standard Condition | Robust/Challenging Condition |

| Catalyst | ||

| Base | ||

| Solvent | DME / Water (3:1) | 1,4-Dioxane (dry) |

| Temp | ||

| Time | 4–12 hours | 2–6 hours |

Step-by-Step Protocol:

-

Setup: Charge a reaction vial with Boc-protected amine (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv), and Catalyst (e.g.,

, -

Inert Atmosphere: Evacuate and backfill with Nitrogen (

). -

Solvent/Base: Add degassed 1,4-Dioxane (

) and aqueous base ( -

Reaction: Heat to

. The mixture will typically darken. -

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.

-

Purification: Silica gel chromatography. Thiophene derivatives often streak; adding

Protocol C: Amide Coupling (Functionalizing the Amine)

If the target is an amide, the bromide remains intact and can be used for subsequent diversification.

Reagents:

-

Coupling Agent: HATU (1.2 equiv) or EDC/HOBt.

-

Base: DIPEA (Hunig's Base, 2.0–3.0 equiv).

-

Solvent: DMF or DCM.

Procedure:

-

Dissolve the Carboxylic Acid partner (1.0 equiv) in DMF.

-

Add DIPEA (2.0 equiv) and HATU (1.2 equiv). Stir for 5–10 mins to activate the acid.

-

Stir at RT for 2–4 hours.

-

Note: The bromide is stable under these conditions. Avoid strong nucleophiles (like thiols) that might displace the bromide if the temperature is elevated.

Part 3: Advanced Troubleshooting & Stability

1. Handling the Free Amine:

-

Oxidation: Thiophenyl-methylamines are prone to air-oxidation, forming the imine or aldehyde.[1] Store the starting material at

under Argon.[1] If the material is yellow/brown, purify via acid-base extraction before use. -

Carbonate Formation: Like benzylamines, it readily absorbs

from air to form carbamates.

2. Direct Coupling (Skipping Protection):

-

Why avoid it? The free amine coordinates to Pd.

-

If you must: Use Pd-PEPPSI-IPr (

) with

3. Buchwald-Hartwig Considerations:

-

Self-Coupling Risk: Never attempt to couple the free amine substrate with another aryl halide using Pd.[1] It will polymerize with itself.

-

Coupling the Bromide: Use the Boc-protected intermediate.[1] Recommended system:

/ Xantphos or BrettPhos with

References

-

Suzuki Coupling of Thiophene Imines: Rizwan, K. et al. "Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction."[1] Chemistry Central Journal, 2018, 12:84. Link

-

Buchwald-Hartwig General Protocols: "Buchwald-Hartwig Coupling." Organic Chemistry Portal. Link

-

Pd-PEPPSI Catalysts for Amides/Amines: Lei, P. et al. "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides."[1][3] Journal of Organic Chemistry, 2017, 82(13), 6638–6646. Link

-

Boc Protection Protocols: "Protection of Amino Groups." Greene's Protective Groups in Organic Synthesis. Link

Sources

Solvent compatibility for (4-Bromothiophen-2-yl)methanamine HBr

Technical Guide: Solvent Systems & Handling Protocols for (4-Bromothiophen-2-yl)methanamine HBr

Executive Summary

(4-Bromothiophen-2-yl)methanamine hydrobromide (CAS: 114960-10-2) is a critical heteroaromatic building block used in fragment-based drug discovery (FBDD) and the synthesis of organic semiconductors. Its dual functionality—a reactive primary amine and a brominated thiophene ring—makes it versatile but chemically temperamental.

The primary challenge researchers face is the solubility dichotomy : the hydrobromide (HBr) salt is highly polar and hydrophilic, while the free base required for many cross-coupling reactions is lipophilic and prone to oxidation. This guide provides a definitive protocol for solvent selection, "free-basing," and catalytic coupling, ensuring high yields and reproducibility.

Physicochemical Profile & Solubility Matrix

Understanding the ionic lattice energy of the HBr salt is key to solvent selection. The salt form is stabilized by strong electrostatic interactions, rendering it insoluble in the non-polar solvents typically used for thiophene chemistry (e.g., Toluene, Hexanes).

Solubility Compatibility Table

| Solvent System | Solubility (Salt Form) | Solubility (Free Base) | Application Note |

| Water | High (>50 mg/mL) | Low | Ideal for storage or aqueous workups. |

| DMSO | High (>100 mg/mL) | High | Recommended for stock solutions (10-20 mM). |

| Methanol/Ethanol | High | High | Good for transfers; avoid for high-temp reactions (nucleophilic attack risk). |

| DCM / Chloroform | Insoluble (<1 mg/mL) | High | Critical: Use DCM only after free-basing. |

| THF / Dioxane | Low / Moderate | High | Standard solvents for Suzuki/Buchwald couplings. |

| Acetone/Ketones | INCOMPATIBLE | INCOMPATIBLE | Forbidden: Rapid formation of imines (Schiff bases). |

| Hexanes/Heptane | Insoluble | Moderate | Use for precipitation/purification of the free base. |

Technical Insight: The HBr salt is hygroscopic.[1] In DMSO, it forms a stable solvation shell, but in protic solvents like water, the pH is significantly acidic (~pH 3-4 at 100mM), which can degrade acid-sensitive protecting groups elsewhere on your scaffold.

Stability & Incompatibility Logic

The thiophene ring is electron-rich, making it susceptible to oxidation, while the primary amine is a nucleophile. The HBr salt protects the amine from oxidation but introduces acidity.

Critical Incompatibilities

-

Ketones/Aldehydes: Never dissolve this compound in Acetone or MEK. The primary amine (

) will condense to form an imine.[2] -

Strong Oxidizers: The thiophene sulfur is prone to oxidation to the sulfoxide/sulfone.

-

Basic Protic Solvents: Adding strong base (NaOH) to a methanolic solution can lead to side reactions; free-basing should be done in a biphasic system (see Protocol B).

Decision Logic: Solvent Selection

Figure 1: Decision tree for solvent selection based on experimental intent. Note the divergence between aqueous-compatible storage and organic-required synthesis.

Detailed Protocols

Protocol A: "Free-Basing" (Salt-to-Base Conversion)

Context: Most Pd-catalyzed reactions (Suzuki, Buchwald) require the amine to be non-protonated or at least not trapped in a rigid ionic lattice that inhibits solubility in organic solvents like Dioxane or Toluene.

Reagents:

-

(4-Bromothiophen-2-yl)methanamine HBr[3]

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated Aqueous Sodium Carbonate (

) or 1M NaOH

Procedure:

-

Dissolution: Dissolve 1.0 eq of the HBr salt in the minimum volume of water.

-

Biphasic Mix: Add an equal volume of DCM.

-

Neutralization: Slowly add Sat.

(approx. 2-3 eq) while stirring vigorously.-

Observation: The aqueous layer may turn cloudy as the free base forms and migrates to the organic layer.

-

-

Extraction: Separate layers. Extract the aqueous layer 2x more with DCM.

-

Drying: Combine organic layers, dry over anhydrous

(Sodium Sulfate). -

Concentration: Filter and evaporate solvent under reduced pressure at <30°C.

-

Caution: The free amine is less stable than the salt. Use immediately or store under Argon at -20°C.

-

Protocol B: Suzuki-Miyaura Cross-Coupling

Context: Coupling the bromine handle with an aryl boronic acid.[4] The amine must be protected or the conditions must tolerate free amines (using weak bases).

System: Pd(PPh3)4 / K3PO4 / Dioxane:Water Rationale: This mixed solvent system dissolves the salt (via water) and the organic boronic acid (via Dioxane), facilitating the reaction without prior free-basing.

Workflow:

-

Charge: In a reaction vial, add:

-

(4-Bromothiophen-2-yl)methanamine HBr (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

- (3.0 eq) - Acts as both base and HBr scavenger.

-

-

Solvent: Add 1,4-Dioxane and Water (Ratio 4:1). Concentration ~0.1 M.

-

Degas: Sparge with Nitrogen/Argon for 5 mins.

-

Catalyst: Add

(5 mol%). -

Heat: Seal and heat to 80-90°C for 4-12 hours.

-

Workup: Dilute with EtOAc, wash with water. The product will be in the organic layer.

Protocol C: Analytical HPLC Method

Context: Verifying purity.[1][5][6][7] The amine tail causes peak tailing on standard silica columns; C18 with acid is required.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: UV at 254 nm (Thiophene absorption).

-

Note: The HBr salt will elute as the protonated cation. Ensure the mobile phase is acidic to prevent "ghost peaks" caused by deprotonation on the column.

Process Visualization: Free-Basing Workflow

Figure 2: Step-by-step extraction protocol to convert the stable HBr salt into the reactive free amine species compatible with organic synthesis.

References

-

PubChem. (2025).[8] (4-Bromothiophen-2-yl)methanamine.[2][3][8][9][10] National Library of Medicine. Available at: [Link]

-

Rizwan, K., et al. (2018).[10] Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal. Available at: [Link]

-

Waters Corporation. (2024). Specific Solvent Compatibility Consideration Guide. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1314707-83-9|(4-Bromothiophen-2-yl)methanamine hydrobromide|BLD Pharm [bldpharm.com]

- 4. ikm.org.my [ikm.org.my]

- 5. industrialspec.com [industrialspec.com]

- 6. hydrogen bromide [chemister.ru]

- 7. 4-bromothiophen-2-amine | CAS: 1163729-45-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. (4-Bromothiophen-2-yl)methanamine | C5H6BrNS | CID 42282037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Storage and Stabilization of Bromothiophene Amines

The following Application Note and Protocol guide is designed for researchers and drug development professionals working with bromothiophene amines.

Abstract

Bromothiophene amines are critical intermediates in the synthesis of pharmaceuticals and organic semiconductors. However, they exhibit significant instability due to the synergistic effects of the electron-rich thiophene ring, the nucleophilic amino group, and the photosensitive carbon-bromine bond. This guide details the mechanistic causes of degradation—primarily autoxidation and photodebromination—and provides a validated protocol for long-term storage. Key recommendation: Convert free bases to hydrochloride salts and store at -20°C under argon to maximize shelf life.

Scientific Foundation: Mechanisms of Instability

To effectively prevent degradation, one must understand the underlying chemical causality. Bromothiophene amines suffer from three primary destabilizing forces:

The "Electron-Rich" Trap (Oxidation)

The thiophene ring is already electron-rich. The addition of an amino group (–NH₂) acts as a strong electron-donating group (EDG) via the mesomeric effect (+M).

-

Mechanism: The increased electron density raises the Highest Occupied Molecular Orbital (HOMO) energy, making the ring highly susceptible to autoxidation by atmospheric oxygen.

-

Consequence: This leads to the formation of reactive radical cations, S-oxides (sulfoxides), and eventual polymerization (tars).

-

Stabilization Strategy: Protonation of the amine (forming a salt) converts the group from an EDG to an electron-withdrawing group (–NH₃⁺), significantly lowering the HOMO energy and "deactivating" the ring against oxidation.

Photodebromination

The Carbon-Bromine (C-Br) bond in heteroaromatics has a lower bond dissociation energy (approx. 80 kcal/mol) compared to C-Cl or C-F.

-

Mechanism: Exposure to UV/Visible light induces homolytic fission of the C-Br bond, generating a radical pair. This radical can abstract a hydrogen atom from the solvent or moisture, leading to debromination (replacement of Br with H).

-

Consequence: Loss of functional handle for subsequent cross-coupling reactions.

Thermal Instability of Free Bases

Free base aminothiophenes, particularly those synthesized via the Gewald reaction, are thermally labile and can undergo decarboxylation or rearrangement if not stored at low temperatures.

Diagram 1: Degradation Pathways

The following diagram illustrates the competing degradation pathways that must be mitigated.

Caption: Figure 1. Competing pathways for bromothiophene amine fate. Protonation (green path) effectively blocks the oxidation pathway.

Storage Protocol

Comparative Stability Conditions

The following data summarizes the expected shelf-life based on storage conditions.

| Storage Condition | Form | Atmosphere | Temp | Expected Stability |

| Optimal (Recommended) | Hydrochloride Salt | Argon/N₂ | -20°C | > 2 Years |

| Standard Cold | Free Base | Air | 4°C | 1-3 Months |

| Benchtop | Free Base | Air | 25°C | < 1 Week (Darkening) |

| Exposed | Free Base | Air + Light | 25°C | Hours to Days |

Protocol: Long-Term Storage

Objective: To store >5g of 2-amino-3-bromothiophene (or analog) for >6 months.

Materials:

-

Anhydrous HCl in Dioxane or Ether (for salt formation).

-

Amber glass vials with PTFE-lined screw caps.

-

Parafilm or electrical tape.

-

Desiccator with active desiccant (e.g., P₂O₅ or Silica Gel).

-

Inert gas source (Argon preferred over Nitrogen due to density).

Step-by-Step Procedure:

-

Salt Formation (Critical Step):

-

Dissolve the crude free base amine in a minimal amount of anhydrous diethyl ether or MTBE.

-

Cool the solution to 0°C on ice.

-

Dropwise add 1.1 equivalents of HCl (4M in Dioxane). A precipitate should form immediately.

-

Filter the solid under an inert atmosphere (Schlenk line or glovebox is best, but rapid filtration in a hood is acceptable).

-

Wash with cold ether to remove trace oxidants.

-

Why? As detailed in Section 2.1, the salt form deactivates the ring against oxidation.

-

-

Drying:

-

Dry the salt under high vacuum (0.1 mbar) for 4-6 hours to remove trace solvents. Solvents can act as radical carriers or moisture traps.

-

-

Packaging:

-

Transfer the dry solid into an amber glass vial .

-

Flush the headspace with Argon for 30 seconds. Argon is heavier than air and provides a better "blanket" than nitrogen.

-

Cap tightly with a PTFE-lined cap.

-

Wrap the cap junction with Parafilm to prevent oxygen diffusion.

-

-

Storage Environment:

-

Place the sealed vial inside a secondary container (e.g., a jar containing desiccant).

-

Store in a freezer at -20°C .

-

Handling & Quality Control Workflow

Handling Precautions

-

Avoid Metal Spatulas: Trace iron (Fe) or copper (Cu) from metal tools can catalyze oxidative degradation (Fenton-like chemistry). Use ceramic or PTFE-coated spatulas .

-

Cold Chain: Keep the vial on ice during weighing. Return to the freezer immediately. Do not allow the bulk container to sit at room temperature.

Quality Control (QC) Markers

Before using a stored batch for a critical step (e.g., Buchwald-Hartwig coupling), verify purity.

-

Visual Check:

-

Pass: White to off-white crystalline solid.

-

Fail: Yellow, orange, or brown discoloration (indicates oxidation/polymerization).

-

Fail: "Wet" appearance (hygroscopic hydrolysis).

-

-

1H-NMR Validation:

-

Check for broadening of signals (paramagnetic impurities from oxidation).

-

Check for loss of the amine protons (exchange with D₂O is normal, but disappearance in DMSO-d6 suggests reaction).

-

Debromination Check: Look for a new doublet/multiplet in the aromatic region corresponding to the proton that replaced the bromine.

-

Diagram 2: Handling Decision Matrix

Caption: Figure 2. Decision matrix for receiving and handling bromothiophene amines.

References

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes. ChemRxiv. (2024). Explains the instability of intermediates and the role of protonation in decomposition pathways.

-

Autoxidation. Wikipedia. General mechanism of radical chain reaction in electron-rich organics.

-

Instability of Hydrochloride Salts of Cathinone Derivatives. Forensic Science International. (2015). Provides analogous data on the stability of amine salts vs. free bases in air.

-

Storage Stability Guidelines. EPA/OPPTS. General protocols for chemical stability testing and storage conditions.

-

Photodebromination of Brominated Aromatics. Environmental Science: Nano. (2022). Details the susceptibility of C-Br bonds to light-induced cleavage.

3. Application (research Use Cases)

Application Note: Advanced Synthesis of Thiophene-Based Pharmaceutical Intermediates

Mechanistic Rationale: The Thiophene Pharmacophore

Thiophene, a five-membered sulfur-containing heteroaromatic ring, is a highly privileged scaffold in modern medicinal chemistry. Consistently ranking among the top heterocycles in FDA-approved small molecules, its unique physicochemical profile makes it indispensable for drug design[1]. The lipophilicity of the thiophene ring significantly enhances blood-brain barrier (BBB) penetration—a critical factor for neurological drugs—while the sulfur atom participates in essential hydrogen-bonding interactions with target receptors[1].

Synthetically, the electron-rich nature of the thiophene ring facilitates electrophilic aromatic substitution much more readily than benzene[1]. However, this high reactivity demands precise stoichiometric and thermodynamic control during functionalization to prevent over-reaction, polymerization, or degradation. This guide details the optimized, self-validating synthetic protocols for two blockbuster drug intermediates: the antiplatelet agent Clopidogrel and the antidepressant Duloxetine .

Strategic Workflow for Blockbuster APIs

Divergent synthetic pathways of thiophene to Clopidogrel and Duloxetine intermediates.

Protocol A: High-Yield Synthesis of Clopidogrel Intermediate

Target: (S)-2-(2-thienylethylamino)-(2-chlorophenyl)-methyl acetate

Causality & Experimental Design

The traditional nucleophilic substitution between (S)-o-chlorophenylglycine methyl ester and 2-(2-thienyl)ethyl p-toluenesulfonate is fraught with mass transfer limitations. Solvent-free methods lead to exponential viscosity increases as the product forms, causing the reaction mass to solidify, which halts the reaction and degrades optical purity[2]. Conversely, low-boiling solvents suffer from severe volatilization during the prolonged heating required for the reaction[2].

To overcome this, succinonitrile is employed as a phase-optimized solvent[2]. With a melting point of ~57°C, succinonitrile acts as a highly polar, low-viscosity liquid at the reaction temperature (60–70°C). This ensures homogeneous stirring, excellent mass transfer, and stabilization of the transition state without evaporative loss, culminating in a self-validating system where the final product can be easily partitioned and crystallized[2].

Step-by-Step Methodology

-

Preparation of the Electrophile: Tosylate thiophene-2-ethanol (100 kg scale) using p-toluenesulfonyl chloride in toluene at 5°C, utilizing triethylamine as an acid scavenger. Stir for 8 hours at 30°C, filter, and wash to yield 2-(2-thienyl)ethyl p-toluenesulfonate[3].

-

Solvent Initialization: Into a clean, dry 2000 mL three-necked reactor, charge 350 g of solid succinonitrile. Heat the system to 60–70°C until the solvent completely melts into a low-viscosity liquid[2].

-

Nucleophilic Substitution: Add the concentrated (S)-o-chlorophenylglycine methyl ester free base to the molten succinonitrile, followed immediately by 102.8 g of the prepared 2-(2-thienyl)ethyl p-toluenesulfonate[2].

-

Acid Scavenging: Introduce 160 g of dipotassium hydrogen phosphate (K₂HPO₄). Rationale: This mild base neutralizes the liberated p-toluenesulfonic acid, driving the reaction forward without causing epimerization of the sensitive chiral center[2].

-

Reaction Maturation: Stir the mixture continuously at 70°C for 12–14 hours. The succinonitrile maintains a homogeneous state, preventing localized overheating and material solidification[2].

-

Isolation & Validation: Cool the mixture to room temperature. Partition the reaction mass with water and dichloromethane. The succinonitrile and inorganic salts wash into the aqueous layer. Concentrate the organic layer under vacuum and precipitate the intermediate as a bisulfate or hydrochloride salt. The ability to form a highly crystalline salt serves as an immediate self-validation of target purity[3].

Protocol B: One-Pot Mannich Synthesis of Duloxetine Intermediate

Target: 3-methylamino-1-(2-thienyl)-1-propanone hydrochloride

Causality & Experimental Design

The synthesis of the Duloxetine intermediate is traditionally a cumbersome two-step process involving the formation of a disubstituted amine intermediate, followed by alkaline hydrolysis. This pathway is time-consuming and suffers from low overall yields[4].

This protocol utilizes a highly optimized, one-pot Mannich reaction utilizing 2-acetylthiophene, methylamine hydrochloride, and paraformaldehyde in a polar solvent[4]. The causality of success lies in the synergy between the solvent polarity and the chloride counterion. As the target monoalkylamino ketone forms, it immediately precipitates out of the polar solvent as a stable hydrochloride salt. This in situ precipitation acts as a thermodynamic sink, driving the equilibrium forward (Le Chatelier's principle) and serving as an automatic self-purifying mechanism that eliminates the need for complex downstream chromatography[4].

Step-by-Step Methodology

-

Reagent Assembly: In a jacketed glass reactor, combine 1.0 molar equivalent of 2-acetylthiophene, 0.1–1.0 equivalents of methylamine hydrochloride, and paraformaldehyde[4].

-

Solvent & Catalyst Addition: Suspend the reactants in a polar solvent (e.g., methanol). Slowly add concentrated hydrochloric acid (0.05–3.0 equivalents). Rationale: The strong acid catalyzes the depolymerization of paraformaldehyde into highly reactive iminium ions, facilitating the nucleophilic attack by the enolized 2-acetylthiophene[4].

-

Mannich Condensation: Heat the reaction mixture to reflux (approx. 65–70°C). Monitor the reaction visually and via TLC/HPLC. As the target molecule forms, the mixture will transition from a clear solution to a thick suspension due to the low solubility of the product's hydrochloride salt in the polar solvent[4].

-

Crystallization & Isolation: Once the reaction reaches completion (typically 4–6 hours), cool the reactor to 0–5°C to maximize the precipitation of the product[4].

-

Validation: Filter the resultant solid and wash thoroughly with cold methanol. The direct isolation of the solid hydrochloride salt ensures a high-purity product (>98.5% by HPLC), self-validating the success of the Mannich condensation and rendering the intermediate ready for subsequent asymmetric reduction[4].

Quantitative Process Metrics

The following table summarizes the key quantitative data and comparative metrics for both synthetic protocols, highlighting the efficiency of the optimized conditions.

| Parameter | Clopidogrel Intermediate | Duloxetine Intermediate |

| Target Compound | (S)-2-(2-thienylethylamino)-(2-chlorophenyl)-methyl acetate | 3-methylamino-1-(2-thienyl)-1-propanone HCl |

| Key Starting Material | Thiophene-2-ethanol | 2-Acetylthiophene |

| Primary Reaction | Nucleophilic Substitution | Mannich Condensation |

| Optimized Solvent | Succinonitrile (Melts at 57°C) | Methanol / Ethanol (Polar) |

| Reaction Time | 12 - 14 hours | 4 - 6 hours |

| Yield | > 85% | > 80% |

| Purity (HPLC) | > 99.0% | > 98.5% |

| Self-Validation Mechanism | Phase separation and salt crystallization | In situ precipitation of HCl salt |

References

- An efficient and large scale synthesis of Clopidogrel: Antipl

- Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)

- CN111793056A - Preparation method of duloxetine intermediate, Google P

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads, PMC,

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. CN111793056A - Preparation method of duloxetine intermediate - Google Patents [patents.google.com]

Application Note: Brominated Thiophenes in Conductive Polymer Research

Focus: High-Fidelity Synthesis of Regioregular Poly(3-hexylthiophene) (P3HT) via Grignard Metathesis (GRIM)

Strategic Selection of Brominated Precursors

In the field of organic electronics, the transition from varying batch properties to reproducible, high-mobility materials relies on the precision of the polymerization mechanism. While oxidative polymerization (using FeCl₃) is inexpensive, it yields regiorandom polymers with low conductivity due to steric twisting along the backbone.

The industry standard for high-performance Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs) is the use of 2,5-dibromo-3-hexylthiophene via Grignard Metathesis (GRIM) polymerization.

Why 2,5-Dibromo-3-hexylthiophene?

-

Site-Specific Activation: The bromine atoms at the 2 and 5 positions serve as specific leaving groups for transition metal catalysts (Ni or Pd). Unlike hydrogen, which requires harsh oxidative conditions to remove, bromine allows for controlled cross-coupling under mild conditions.

-

Regiocontrol: The steric bulk of the hexyl chain, combined with the specific reactivity of the C-Br bonds, allows for "Head-to-Tail" (HT) coupling.

-

HT Coupling: >95% regioregularity leads to a planar polymer backbone, maximizing

-orbital overlap and charge carrier mobility ( -

Random Coupling: Creates steric clashes that twist the backbone, breaking conjugation and acting as charge traps.

-

Application Note: The GRIM Polymerization Pathway[1][2][3]

The Grignard Metathesis (GRIM) method, also known as Kumada Catalyst Transfer Polycondensation (KCTP), is a "living" chain-growth polymerization.[1] This differs fundamentally from step-growth polycondensation; the nickel catalyst associates with the growing chain end ("ring walking"), preventing chain termination and allowing for molecular weight control based on the monomer-to-catalyst ratio.

Mechanism Visualization

The following diagram illustrates the critical activation and polymerization cycle.

Figure 1: The GRIM workflow.[1][2][3] The critical step is the selective formation of the 2-bromo-5-magnesio species, enabling Head-to-Tail coupling.

Protocol: Synthesis of Regioregular P3HT